1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide
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Overview
Description
1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic structure known for its biological activity. The presence of the 3-chlorophenyl and aminoethyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the aminoethyl group: This can be accomplished through nucleophilic substitution reactions, where an appropriate aminoethyl precursor reacts with the intermediate compound.
Formation of the hydrobromide salt: The final step involves the treatment of the compound with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidin-4-one core or the 3-chlorophenyl group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced derivatives of the core structure.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide
- 1-(2-aminoethyl)-5-[(3-bromophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide
- 1-(2-aminoethyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide
Uniqueness: 1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the aminoethyl group also provides additional sites for chemical modification, enhancing its versatility in research applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O.BrH/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16;/h1-3,6-7,9H,4-5,8,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKDMDMQJVTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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